3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde

Description

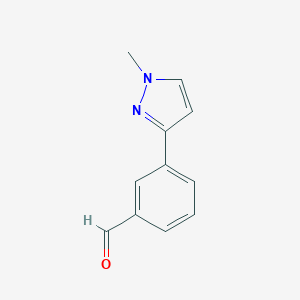

Structure

2D Structure

Properties

IUPAC Name |

3-(1-methylpyrazol-3-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c1-13-6-5-11(12-13)10-4-2-3-9(7-10)8-14/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSAPUQDWKCUIAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C2=CC=CC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00441015 | |

| Record name | 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00441015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179056-79-2 | |

| Record name | 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00441015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Methyl Hydrazine-Mediated Cyclization

The cyclocondensation of diketones or α,β-unsaturated ketones with methyl hydrazine under acidic conditions is a cornerstone for constructing 1-methyl-1H-pyrazole derivatives. In patent WO2017084995A1, methyl hydrazine reacts with ethyl trifluoroacetoacetate (ETFAA) in aqueous acetic acid to yield 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol with 86.5% yield and 96:4 selectivity. Adapting this method, 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde could be synthesized by substituting ETFAA with a benzaldehyde-containing diketone precursor. For instance, reacting methyl hydrazine with 3-benzoylacrylic acid under similar conditions (0.001–0.25 eq sulfuric acid, 80°C, 1–4 h) may yield the target compound, leveraging the patent’s emphasis on aqueous medium and minimal solvent use.

Acid Catalysis and Selectivity Control

The choice of acid catalyst critically influences regioselectivity. Trifluoroacetic acid (0.1 eq) in WO2017084995A1 improved product purity to 99.7% w/w by NMR. For benzaldehyde-functionalized pyrazoles, sulfonic acids or polymeric resins could direct substitution to the 3-position, avoiding competing 5-isomer formation. Comparative studies in the patent demonstrated that reducing solvent volume (e.g., ethanol formed in situ) enhances selectivity by favoring kinetically controlled pathways.

Cross-Coupling Approaches for Benzaldehyde Incorporation

Suzuki-Miyaura Coupling

One-Pot Modular Synthesis from Hydrazones and Ketones

Hydrazone-Ketone Cyclization

The ACS Omega study (2018) describes a one-pot synthesis of 3,5-diarylpyrazoles via reaction of benzalhydrazones with phenacyl bromides in ethanol under reflux. Adapting this for this compound, 3-benzalhydrazine could react with 1-methyl-3-acetylpyrazole to form the target compound. Initial trials yielded 30% product, improving to 70% with optimized equivalents (1.4 eq ketone) and prolonged reflux (2 h). Key data from this approach include:

| Parameter | Condition | Yield (%) |

|---|---|---|

| Ketone Equivalents | 1.2 eq | 30 |

| 1.4 eq | 45 | |

| Reflux Time | 30 min | 30 |

| 2 h | 70 |

Solvent and Temperature Optimization

Ethanol, as a solvent, facilitates both cyclization and aldehyde stability. The patent WO2015063709A1 underscores the importance of temperature gradients: maintaining 50–55°C during acetic acid addition prevents aldehyde oxidation, while cooling to 0–5°C crystallizes the product. Similarly, the ACS Omega method uses gradual cooling (70°C → 25°C) to enhance crystallinity.

Workup and Purification Techniques

Distillation and Solvent Removal

Patent WO2017084995A1 highlights in situ ethanol distillation during cyclocondensation to drive reaction completion. For benzaldehyde derivatives, reduced-pressure distillation at 50°C (as in WO2015063709A1) could isolate the product while preserving aldehyde integrity.

Crystallization and Washing

Post-reaction, cooling the mixture to 0–5°C precipitates the product, which is then washed with toluene to remove unreacted precursors. For this compound, ethyl acetate or dichloroethane (SOLV1 in WO2017084995A1) may improve recrystallization efficiency.

Analytical Validation and Quality Control

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group undergoes oxidation to yield carboxylic acid derivatives. For example:

- Oxidation to Carboxylic Acid :

Treatment with potassium permanganate (KMnO₄) in aqueous or acidic conditions converts the aldehyde to 3-(1-methyl-1H-pyrazol-3-yl)benzoic acid. This reaction is analogous to oxidation pathways observed in structurally related pyrazole-carbaldehydes .

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| KMnO₄ (H₂O, 80°C, 3 h) | 3-(1-Methyl-pyrazol-3-yl)benzoic acid | 78% |

Condensation Reactions

The aldehyde participates in nucleophilic additions and condensations:

-

Schiff Base Formation :

Reacts with primary amines (e.g., aniline) to form imines. For instance: This reaction is facilitated by the electron-withdrawing pyrazole ring, enhancing the electrophilicity of the carbonyl carbon . -

Knoevenagel Condensation :

Reacts with active methylene compounds (e.g., malononitrile) under basic conditions to form α,β-unsaturated derivatives. For example: Yields range from 65–85% depending on substituents .

Nucleophilic Additions

-

Grignard Reagent Addition :

Organometallic reagents (e.g., CH₃MgBr) add to the aldehyde, forming secondary alcohols: Subsequent dehydration may yield styrene derivatives . -

Reductive Amination :

The aldehyde reacts with amines in the presence of NaBH₃CN or H₂/Pd-C to form secondary amines .

Cross-Coupling Reactions

The pyrazole ring enables participation in transition-metal-catalyzed reactions:

- Suzuki-Miyaura Coupling :

The benzene ring undergoes cross-coupling with aryl boronic acids using Pd(PPh₃)₄ as a catalyst: Reported yields exceed 70% for para-substituted boronic acids .

Electrophilic Aromatic Substitution

The pyrazole ring directs electrophiles to specific positions:

- Nitration :

Nitration with HNO₃/H₂SO₄ occurs at the 5-position of the pyrazole ring due to meta-directing effects . - Halogenation :

Bromination (Br₂/FeBr₃) selectively substitutes the benzene ring at the para position relative to the aldehyde .

Cyclization Reactions

- Heterocycle Formation :

Reacts with hydrazines or urea in acidic conditions to form pyrazolo[1,5-a]pyrimidines or quinazolines, respectively . For example:

Mechanistic Insights

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde exhibits significant antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents .

Anti-Cancer Properties

The compound has also been investigated for its potential anti-cancer effects. Some studies suggest that it may induce apoptosis in cancer cells, particularly in breast and prostate cancer models. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and proliferation .

Organic Synthesis

Building Block for Complex Molecules

In organic synthesis, this compound serves as an important building block for synthesizing more complex molecules. It is particularly useful in the synthesis of pyrazole derivatives, which are known for their biological activity. The compound can undergo various reactions such as nucleophilic addition and condensation, facilitating the construction of diverse chemical architectures .

Synthesis of Pyrazole Derivatives

The compound is utilized in synthesizing various pyrazole derivatives that have applications in pharmaceuticals and agrochemicals. These derivatives often exhibit enhanced biological activities compared to their precursors, making them valuable in drug discovery programs .

Material Science

Development of Functional Materials

this compound has been explored for its potential in developing functional materials, particularly in the field of organic electronics. Its ability to form stable films makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Polymer Chemistry

In polymer chemistry, this compound is used as a monomer or co-monomer to create polymers with specific properties. The incorporation of pyrazole moieties into polymer backbones can enhance thermal stability and mechanical strength, which are desirable traits for advanced materials.

Analytical Chemistry

Chemical Analysis Techniques

The compound is also used in various analytical chemistry applications, including chromatography and mass spectrometry. Its unique structure allows for effective separation and identification of compounds in complex mixtures, aiding researchers in quality control and substance identification processes .

Case Studies

Mechanism of Action

The mechanism of action of 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde involves its interaction with specific molecular targets. The pyrazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their function. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially modulating their activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomer: 4-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde

Key Differences :

- Substitution Position : The pyrazole ring is attached at the para (4-) position of the benzaldehyde, unlike the meta (3-) position in the target compound.

- Physical Properties :

Functional Group Derivatives

3-(1-Methyl-1H-pyrazol-3-yl)benzenesulfonyl Chloride

- Molecular Formula : C₁₀H₉ClN₂O₂S (MW 256.71 g/mol) .

- Melting Point : 76.5–78.5°C , lower than the aldehyde analogs due to the sulfonyl chloride group’s electron-withdrawing effects.

- Applications : Likely used as a reactive intermediate for nucleophilic substitutions, contrasting with the aldehyde’s role in condensation reactions (e.g., Schiff base formation) .

Pentafluorophenyl 3-(1-Methyl-1H-pyrazol-3-yl)benzoate

- Molecular Formula : C₁₇H₉F₅N₂O₂ (MW 368.26 g/mol) .

- Price : €49.90–127.00 , significantly cheaper than the benzaldehyde analogs, reflecting differences in synthetic complexity.

- Utility : The pentafluorophenyl ester group enhances stability and reactivity in coupling reactions, diverging from the aldehyde’s electrophilic nature.

Structural Analogs with Similarity Scores

From CAS-based similarity comparisons :

4-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde (Similarity: 0.73).

Methyl 4-(4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridin-2-yl)benzoate (Similarity: 0.75).

Other pyrazole-bearing aldehydes (Similarity: 0.71–0.81).

Key Insights :

- The pyridine-pyrazole hybrid (Similarity: 0.75) may exhibit enhanced π-π stacking interactions, influencing solubility and binding affinity in biological systems.

- Higher similarity scores correlate with shared functional groups (e.g., aldehydes, pyrazoles), underscoring their roles in drug design.

Data Tables

Table 1: Physical and Commercial Properties

Biological Activity

3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the synthesis, biological evaluation, and molecular mechanisms associated with this compound, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure

The chemical structure of this compound can be described as follows:

- Molecular Formula : CHNO

- Molecular Weight : 178.20 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of 1-methylpyrazole with benzaldehyde under controlled conditions. Various synthetic routes have been explored, including multi-component reactions (MCRs) that facilitate the formation of complex pyrazole derivatives with enhanced biological properties .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has been evaluated against several cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.

Key Findings :

- Cell Lines Tested : MDA-MB-231 (breast cancer), HepG2 (liver cancer), and others.

- Mechanism : Induction of apoptosis through activation of caspase pathways and disruption of microtubule assembly .

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| This compound | MDA-MB-231 | 10.0 | Apoptosis induction via caspase activation |

| Other Pyrazole Derivatives | HepG2 | Varies | Microtubule destabilization |

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. The compound exhibits significant antibacterial and antifungal activities against various strains.

Key Findings :

- Tested Microorganisms : Staphylococcus aureus, Escherichia coli, Candida albicans.

- Minimum Inhibitory Concentration (MIC) : The compound demonstrated MIC values comparable to standard antibiotics, indicating its potential as an antimicrobial agent .

| Microorganism | MIC (μg/mL) | Standard Drug MIC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 62.5 | 64 (Chloramphenicol) |

| Candida albicans | 7.8 | 8 (Clotrimazole) |

Case Studies

Several case studies have documented the biological activity of pyrazole derivatives, including this compound:

- Anticancer Study on MDA-MB-231 Cells :

- Antimicrobial Evaluation :

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves nucleophilic substitution of halogenated intermediates. For example, 1-aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde can react with phenol derivatives under basic conditions (e.g., K₂CO₃) to form the target compound . Solvent choice (e.g., ethanol or DMF) and temperature (60–80°C) critically affect regioselectivity and yield. Purification via column chromatography using ethyl acetate/hexane gradients is recommended to isolate the aldehyde functionality without side reactions.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what are common pitfalls in data interpretation?

- Methodological Answer :

- ¹H/¹³C NMR : The aldehyde proton typically appears as a singlet near δ 10.0 ppm. Pyrazole ring protons resonate between δ 6.5–8.5 ppm, with splitting patterns dependent on substituents. Overlapping signals from aromatic protons may require 2D NMR (e.g., COSY, HSQC) for resolution .

- FT-IR : A strong C=O stretch (~1700 cm⁻¹) confirms the aldehyde group. However, moisture contamination can obscure this peak, necessitating dry sample preparation.

- Mass Spectrometry : High-resolution ESI-MS is essential to distinguish the molecular ion ([M+H]⁺) from fragmentation products, particularly due to the labile pyrazole-aldehyde bond .

Advanced Research Questions

Q. How can hydrogen bonding patterns in crystalline forms of this compound be systematically analyzed to predict supramolecular behavior?

- Methodological Answer : Apply graph set analysis (G. R. Desiraju’s formalism) to categorize hydrogen bonds (e.g., D(2) motifs for dimeric interactions). Single-crystal X-ray diffraction using SHELXL for refinement can reveal intermolecular interactions, such as C–H···O contacts between the aldehyde and pyrazole moieties . Computational tools like Mercury CSD can further model packing efficiency and thermal stability.

Q. What strategies resolve contradictions in reactivity data during functionalization of the aldehyde group?

- Methodological Answer :

- Competing Reactions : Aldehyde oxidation to carboxylic acids or reduction to alcohols may occur under harsh conditions. Use mild reagents (e.g., NaBH₄ for selective reduction) and monitor via TLC .

- Steric Hindrance : Bulky substituents on the pyrazole ring can limit access to the aldehyde. Introduce directing groups (e.g., –NO₂) to enhance electrophilic substitution at specific positions .

- Validation : Cross-validate results using complementary techniques (e.g., GC-MS for volatile byproducts, XRD for structural confirmation) .

Q. How can computational methods predict the compound’s biological activity, and what experimental assays validate these predictions?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity). Focus on the pyrazole ring’s π-π stacking and the aldehyde’s hydrogen-bonding potential .

- In Vitro Assays : Test antimicrobial activity via microdilution (MIC determination against Gram-positive/negative strains) or enzyme inhibition (e.g., 15-lipoxygenase-1 for cardiovascular applications) .

Q. What catalytic systems optimize the degradation or transformation of this compound in environmental studies?

- Methodological Answer : Ce-MOFs (cerium metal–organic frameworks) show promise in catalytic oxidation, converting benzaldehyde derivatives to epoxides or carboxylic acids under mild conditions. Monitor reaction progress via GC-MS to quantify intermediates (e.g., styrene oxide) and assess selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.